

Comparative MS Profiling: 4-Chloro-1-methyl-1H-indole vs. Regioisomers

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Compound of Interest

Compound Name: 4-Chloro-1-methyl-1H-indole

CAS No.: 77801-91-3

Cat. No.: B3284055

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Executive Summary

4-Chloro-1-methyl-1H-indole is a halogenated indole scaffold frequently utilized as a precursor in the synthesis of pharmaceuticals targeting GPCRs (e.g., P2X7 antagonists). In mass spectrometry (EI-MS), its identification relies on a specific interplay between the stability of the N-methyl group and the lability of the C4-chlorine atom.

The Analytical Challenge: Differentiating this compound from its regioisomers (e.g., 5-chloro, 6-chloro, or 7-chloro analogs) and its demethylated parent (4-chloro-1H-indole). While the molecular ion (

) easily distinguishes it from the parent, distinguishing it from regioisomers requires careful analysis of fragmentation kinetics and chromatographic retention.

Experimental Protocol (Standardized EI-MS)

To ensure reproducible fragmentation patterns for library matching, the following parameters are recommended. This protocol minimizes thermal degradation while maximizing ion transmission.

Parameter	Setting	Rationale
Ionization Mode	Electron Impact (EI)	Hard ionization (70 eV) is required to induce the diagnostic skeletal rearrangements characteristic of indoles.
Source Temp	230°C	High enough to prevent condensation but low enough to avoid thermal dechlorination prior to ionization.
Transfer Line	280°C	Ensures rapid transport of the semi-volatile indole without cold-spot adsorption.
Scan Range	40 – 350	Captures the molecular ion cluster and low-mass aromatic fragments (phenyl/pyridyl cations).
Column	5% Phenyl-methylpolysiloxane	Non-polar stationary phases (e.g., DB-5ms) are critical for separating chloro-isomers based on boiling point/polarity differences.

Fragmentation Analysis: The "Product Performance"

The fragmentation of **4-Chloro-1-methyl-1H-indole** is driven by two competing pathways: radical site migration (leading to ring expansion) and direct bond cleavage (loss of substituents).

The Molecular Ion Cluster ()

- Observed Ions:

165 (100%) and

167 (~32%).

- Mechanism: The nitrogen lone pair stabilizes the radical cation. The characteristic 3:1 intensity ratio confirms the presence of a single Chlorine atom (

vs

).

Primary Pathway A: N-Methyl Cleavage ()

Unlike NH-indoles, the N-methyl derivative exhibits a distinct loss of the methyl group.

- Transition:

165

150.

- Mechanism: Homolytic cleavage of the

bond. While less dominant than in aliphatic amines, this pathway is diagnostic when comparing against C-methyl isomers (which tend to undergo ring expansion to quinolinium ions,

).

- Diagnostic Value: High. Confirms N-alkylation.

Primary Pathway B: Halogen Loss ()

- Transition:

165

130.

- Mechanism: Loss of the Chlorine radical (

). This generates a resonance-stabilized 1-methylindole cation.

- Kinetic Note: The position of the chlorine (C4) affects the intensity of this peak. C4 is electronically coupled to the C3 position; however, without a substituent at C3, the "ortho effect" is minimized, making this a standard radical cleavage.

Secondary Pathway: Ring Collapse ()

- Transition:

130

103 (styryl cation type).

- Mechanism: The indole core typically fragments via the loss of Hydrogen Cyanide (HCN) or fragments after the initial halogen/methyl loss.

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways. The stability of the Quinolinium-like intermediate is a key driver in indole mass spectrometry.

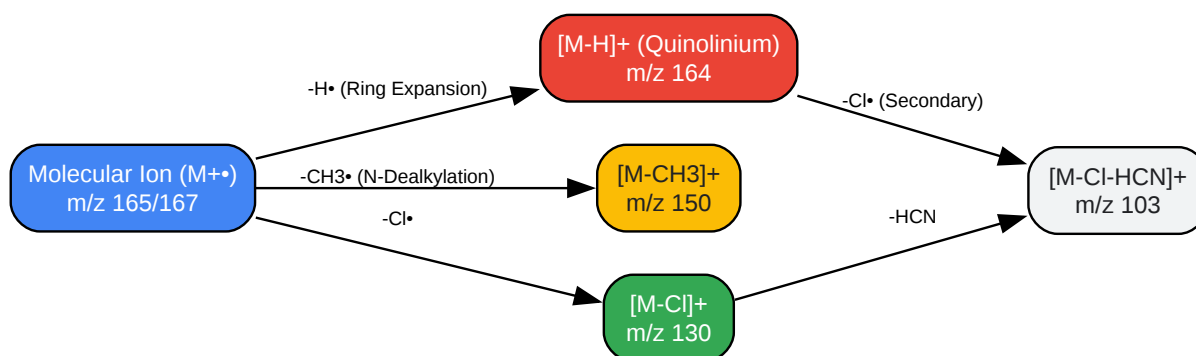


Figure 1: Competing fragmentation pathways for 4-Chloro-1-methyl-1H-indole.

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Figure 1: The N-methyl group introduces the pathway, while the aromatic core drives the formation of the stable 130 cation.

Comparative Analysis: Alternatives & Isomers

To validate the identity of **4-Chloro-1-methyl-1H-indole**, it must be compared against its most likely "impostors."

Comparison 1: Vs. 5-Chloro-1-methyl-1H-indole (Regioisomer)

These two compounds are isobaric (same mass) and share identical functional groups.

- Spectral Similarity: Both show 165, 150, and 130.
- Differentiation Strategy:
 - MS/MS (CID): In tandem MS, the 4-chloro isomer often exhibits a slightly higher propensity for Cl loss due to the electron density at the C4 position (adjacent to the pyrrole ring junction) compared to the C5 position (benzenoid ring center).
 - Chromatography (Crucial): EI-MS alone is often insufficient for definitive assignment. Retention time mapping on a non-polar column is required. The 4-chloro isomer typically elutes earlier than the 5-chloro isomer due to subtle differences in dipole moment and shape.

Comparison 2: Vs. 4-Chloro-1H-indole (Demethylated Analog)

This comparison is relevant when monitoring metabolic stability (N-demethylation).

Feature	4-Chloro-1-methyl-1H-indole	4-Chloro-1H-indole (Alternative)
Molecular Ion ()	165 / 167	151 / 153
Base Peak	165 or 130	151 or 116
Diagnostic Loss	(Loss of Methyl)	(Loss of H)
Nitrogen Fragment	Forms containing ions	Forms containing ions

Conclusion: The presence of the

150 peak (

) is the definitive "fingerprint" that confirms the integrity of the N-methyl group against the NH-analog.

References

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